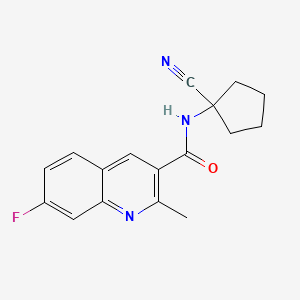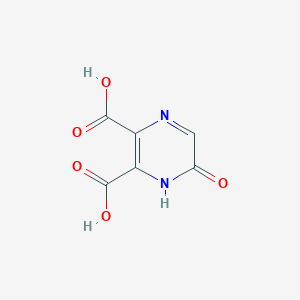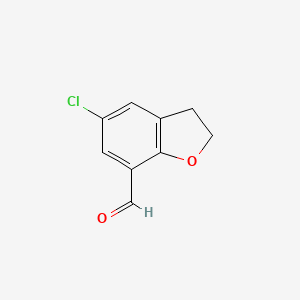![molecular formula C21H21F2N3O3S B2445119 1-[(2,5-difluorophényl)méthyl]-7-méthyl-3-(pipéridine-1-carbonyl)-1H-4λ<sup>6</sup>,1,2-benzothiadiazine-4,4-dione CAS No. 1251678-12-2](/img/structure/B2445119.png)
1-[(2,5-difluorophényl)méthyl]-7-méthyl-3-(pipéridine-1-carbonyl)-1H-4λ6,1,2-benzothiadiazine-4,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a difluorobenzyl group, a piperidinocarbonyl moiety, and a benzothiadiazine core
Applications De Recherche Scientifique
1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
Target of Action
The primary target of F3406-6679, also known as 1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione, is the Lymphocytic choriomeningitis virus (LCMV) glycoprotein GP2 . GP2 is a critical component of the LCMV, facilitating the virus’s entry into host cells .
Mode of Action
F3406-6679 inhibits LCMV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion process is essential for the release of the virus ribonucleoprotein into the cell cytoplasm, which initiates transcription and replication of the virus genome . By inhibiting this process, F3406-6679 prevents the virus from entering host cells and replicating .
Biochemical Pathways
The primary biochemical pathway affected by F3406-6679 is the LCMV infection pathway . By inhibiting the pH-dependent fusion process mediated by GP2, F3406-6679 disrupts the LCMV life cycle, preventing the virus from entering host cells, replicating, and spreading .
Pharmacokinetics
It is known that the compound exhibits strong anti-lcmv activity in the absence of cell toxicity , suggesting that it may have favorable bioavailability and pharmacokinetic properties.
Result of Action
The primary result of F3406-6679’s action is the inhibition of LCMV replication . By preventing the virus from entering host cells and replicating, F3406-6679 can effectively halt the spread of the virus .
Action Environment
The action of F3406-6679 is influenced by the pH of the endosome compartment within host cells . The compound specifically interferes with the pH-dependent fusion process mediated by GP2, suggesting that changes in endosomal pH could potentially impact the efficacy of F3406-6679
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via nucleophilic substitution reactions, often using difluorobenzyl halides as reagents.
Attachment of the Piperidinocarbonyl Moiety: The piperidinocarbonyl group is attached through amide bond formation, typically using piperidine and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The difluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Difluorobenzyl)piperazine: A related compound with a similar difluorobenzyl group but different core structure.
Ethyl 1-(2,5-difluorobenzyl)-3-piperidinecarboxylate: Another compound with a difluorobenzyl group and piperidine moiety.
Uniqueness
1-[(2,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione stands out due to its unique benzothiadiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S/c1-14-5-8-19-18(11-14)26(13-15-12-16(22)6-7-17(15)23)24-20(30(19,28)29)21(27)25-9-3-2-4-10-25/h5-8,11-12H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMHLRIVZWTBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=C(C=CC(=C3)F)F)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2445037.png)
![N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445041.png)






![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)

![2-Methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2445055.png)
![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)
